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Compound of Interest

Compound Name: 3-(Piperidin-4-yl)benzoic acid

Cat. No.: B1490505

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-4-yl)benzoic
Acid

Introduction

3-(Piperidin-4-yl)benzoic acid is a bifunctional organic molecule that has garnered significant
interest within the scientific community, particularly in the fields of medicinal chemistry and drug
development. Its structure, which uniquely combines a rigid aromatic carboxylic acid with a
flexible saturated heterocycle, makes it a versatile scaffold and a valuable building block for the
synthesis of complex molecular architectures. In pharmaceutical research, it serves as a key
intermediate in the development of novel therapeutics, including small molecule inhibitors for
enzymes involved in inflammatory and metabolic pathways, and compounds targeting
neurological disorders.[1] Its utility also extends to its role as a semi-flexible linker in the design
of Proteolysis Targeting Chimeras (PROTACS), where its structural properties can influence
ternary complex formation and overall drug-like characteristics.

This technical guide provides a comprehensive analysis of the core physicochemical properties
of 3-(Piperidin-4-yl)benzoic acid. Moving beyond a simple data sheet, this document offers
an in-depth exploration of the causality behind its chemical behavior, provides validated
experimental protocols for its characterization, and discusses the critical implications of its
properties for researchers in drug discovery and development.

Molecular Identity and Structure
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The foundational identity of a compound dictates its every interaction. 3-(Piperidin-4-
yl)benzoic acid is defined by the covalent linkage of a piperidine ring at its 4-position to the 3-
position of a benzoic acid ring.

Identifier Value Source
CAS Number 766508-67-2 [2]
Molecular Formula C12H15NO2 [1]
Molecular Weight 205.25 g/mol [1]
Synonyms Benzoic acid, 3-(4-piperidinyl)-  [2]

The molecule possesses two key functional groups that govern its physicochemical nature:

e A Benzoic Acid Moiety: An aromatic carboxylic acid group (-COOH) attached to a benzene
ring. This group is acidic and serves as a hydrogen bond donor and acceptor.

o A Piperidine Moiety: A saturated six-membered heterocycle containing a secondary amine (-
NH-). This group is basic and also acts as a hydrogen bond donor and acceptor.

The presence of both an acidic and a basic center makes 3-(Piperidin-4-yl)benzoic acid a
zwitterionic compound, capable of existing in various protonation states depending on the
ambient pH.

Core Physicochemical Properties

A molecule's behavior in both chemical and biological systems is a direct consequence of its
intrinsic physicochemical properties. For an ionizable molecule like 3-(Piperidin-4-yl)benzoic
acid, these properties are often pH-dependent.

lonization Constants (pKa)

The pKa values are arguably the most critical parameters for this molecule, as they define its
charge state across the physiological pH range, which in turn dictates solubility, lipophilicity,
and receptor-binding interactions. The molecule has two primary ionizable centers:
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o Carboxylic Acid Proton (Acidic pKa): The benzoic acid moiety will deprotonate to form a
carboxylate anion (-COO™). The pKa of unsubstituted benzoic acid is approximately 4.20.[3]
[4][5] The electron-donating nature of the attached piperidine ring is expected to have a
minor, though present, effect on this value.

» Piperidine Nitrogen (Basic pKa): The secondary amine in the piperidine ring will protonate to
form a piperidinium cation (-NHz*-). The pKa of the conjugate acid of piperidine is
approximately 11.12.

At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated (anionic),
while the piperidine nitrogen will be predominantly protonated (cationic), leading to a
zwitterionic state.

Low pH (e.g., pH < 2)

R-COOH
-NH2+-
(Net Cationic)

pKal ~ 4.2
(-COOH)

Physiolo&ical pH (e.g., pH 7.4)

R-COO-
-NH2+-
(Zwitterionic)

pbKa2 ~11.1
(-NH2+-)

High pH‘e.g., pH > 12)

R-COO-
-NH-
(Net Anionic)
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Caption: Predominant ionization states of 3-(Piperidin-4-yl)benzoic acid at different pH
ranges.

Lipophilicity (logP and logD)

Lipophilicity is a critical determinant of a molecule's ability to cross biological membranes.

 logP (Partition Coefficient): This describes the partitioning of the neutral form of the molecule
between octanol and water. For a molecule that is always ionized at physiological pH, logP is
a purely theoretical value but serves as a baseline for comparing lipophilicity within a
chemical series. A predicted XLogP3 value for a similar isomer is 2.18.[6]

» logD (Distribution Coefficient): This is the more biologically relevant metric, as it measures
the partitioning of all ionic species at a given pH. Due to the zwitterionic nature of 3-
(Piperidin-4-yl)benzoic acid at pH 7.4, its logD value will be significantly lower than its logP
value. The charged groups are well-solvated by water, reducing the molecule's affinity for the
lipid phase. Understanding the logD profile across a range of pH values is essential for
predicting its absorption and distribution in the body.[7]

Solubility

The solubility of this compound is highly dependent on pH.

o Aqueous Solubility: Solubility is lowest at the isoelectric point (pl), where the net charge is
zero, and the zwitterionic form predominates. At pH values significantly above or below the
pl, solubility increases dramatically as the molecule forms the more soluble anionic or
cationic salt, respectively. The parent compound, benzoic acid, has poor solubility in cold
water but high solubility in hot water.[3] The presence of the ionizable piperidine group
enhances the agueous solubility of the title compound, especially in acidic or basic solutions.

o Organic Solvent Solubility: The compound is expected to show good solubility in polar
organic solvents like DMSO and methanol, which can solvate both the polar functional
groups and the nonpolar backbone.

Physical Properties
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Property Value Source/Comment
Boiling Point 377.5 °C (at 760 mmHg) [1]
Physical Form Solid / Powder [2][8]

Topological Polar Surface Area 6] This value suggests
polod 49.33 A2 (predicted) o] 99

(TPSA) moderate cell permeability.

Salt Forms and Stability

For preclinical and clinical development, active pharmaceutical ingredients (APIs) are often
formulated as salts to improve their physicochemical properties.

Hydrochloride Salt

Given the basic piperidine nitrogen, the most common and logical salt form is the hydrochloride
(HCI) salt. Reacting the free base with hydrochloric acid protonates the piperidine nitrogen,
forming 3-(Piperidin-4-yl)benzoic acid hydrochloride.

e CAS Number: 726185-55-3[9]
e Molecular Formula: C12H16CINO2[9]
e Molecular Weight: 241.71 g/mol [8][9]

Rationale for Salt Formation: The primary advantage of converting to the HCI salt is the
significant enhancement of aqueous solubility, particularly in neutral pH environments. This is
crucial for developing aqueous formulations for in-vitro assays and for improving dissolution
rates in vivo.

Storage and Stability

Proper handling ensures the integrity of the compound for research applications.

o Storage Conditions: The compound should be stored at room temperature, protected from
light, in a dry, and tightly sealed container.[1] This prevents degradation from oxidation,
hydrolysis, or photolysis.
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e Chemical Stability: The amide bond (if formed from the carboxylic acid) and the piperidine
ring are generally stable. However, prolonged exposure to strong acidic or basic conditions
at elevated temperatures could lead to degradation.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of
any chemical standard. The following are standard, field-proven methodologies.

Analytical Workflow
Purity Assessment
__p (HPLC-UV)
(Compound Sample)
> (structural Identity } ____ Functional Groups
(NMR, MS) (FT-IR)

Click to download full resolution via product page

Verified Standard

Caption: A typical workflow for the analytical validation of 3-(Piperidin-4-yl)benzoic acid.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify impurities.

e Instrumentation: HPLC system with a UV detector.

e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um particle size).
» Mobile Phase A: 0.1% Formic Acid in Water.

e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to
initial conditions and equilibrate.

e Flow Rate: 1.0 mL/min.
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o Detection: UV at 254 nm (the benzene ring provides strong chromophore).

o Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a
concentration of ~1 mg/mL.

o Causality: The C18 stationary phase retains the compound based on its hydrophobicity. The
acidic modifier (formic acid) ensures consistent protonation of the carboxylic acid and
piperidine groups, leading to sharp, symmetrical peaks. The gradient elution is necessary to
separate the main compound from potentially more or less polar impurities.[10]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental formula.

Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray
lonization (ESI) source.

 lonization Mode: Positive ESI (+).
o Expected lon: The primary ion observed will be the protonated molecule [M+H]*.
e Predicted m/z: 206.11756.[11]

o Causality: The basic piperidine nitrogen is readily protonated in the ESI source, making
positive mode the ideal choice for sensitive detection. High-resolution mass spectrometry
(HRMS) can be used to confirm the elemental composition to within a few parts per million
(ppm), providing unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To provide unambiguous structural confirmation by mapping the carbon-hydrogen
framework.

o Solvent: Deuterated dimethyl sulfoxide (DMSO-de) or Methanol-d4. DMSO-de is often
preferred as it allows for the observation of exchangeable protons from the -COOH and -NH

groups.

e 1H NMR Expected Signals:
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o Aromatic Protons: Multiple signals in the & 7.0-8.0 ppm range, showing characteristic
splitting patterns for a 1,3-disubstituted benzene ring.

o Piperidine Protons: A complex set of multiplets in the & 1.5-3.5 ppm range. The proton at
the 4-position (CH) will be a distinct multiplet coupled to its neighbors.

o Amine and Acid Protons: Broad singlets for the N-H and COOH protons, which are
exchangeable with D20. Their chemical shifts can be highly variable.

e 13C NMR Expected Signals:
o Carbonyl Carbon: A signal downfield, typically > & 165 ppm.
o Aromatic Carbons: 4-6 signals in the & 120-150 ppm range.

o Piperidine Carbons: 3-4 signals in the upfield region, typically & 25-55 ppm.

Conclusion: A Bridge Between Chemistry and
Biology

3-(Piperidin-4-yl)benzoic acid is more than a simple organic compound; it is a precisely
engineered tool for the modern drug discovery scientist. Its defining characteristic is the duality
of its structure—a rigid aromatic core for defined vectoral presentation and a flexible
heterocyclic amine for agueous solubility and interaction with biological targets. The interplay of
its two ionizable centers governs its behavior in every relevant system, from a formulation vial
to the complex pH gradients of the human body. A thorough understanding and strategic
manipulation of its physicochemical properties—pKa, logD, solubility, and stability—are
paramount for any researcher aiming to leverage this scaffold to its full potential in creating the
next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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